Calculated Boiling Point Elevation Compared to 2-Methylbenzophenone
The introduction of a para-tert-butyl group significantly increases the molecular weight and boiling point of 4-tert-butyl-2'-methylbenzophenone relative to its core analog, 2-methylbenzophenone (CAS 131-58-8). The calculated boiling point for 4-tert-butyl-2'-methylbenzophenone is 344.96 °C at 760 mmHg . In contrast, the reduced pressure boiling point for 2-methylbenzophenone is reported as 399.2 K (126.1 °C) at 0.0004 bar and 582.2 K (309.1 °C) at 1.02 bar [1]. This data suggests a substantial difference in volatility and thermal stability, which is a critical factor for applications involving high-temperature processing, vacuum distillation, or when a less volatile component is required in a formulation.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | Calculated: 344.96 °C at 760 mmHg |
| Comparator Or Baseline | 2-Methylbenzophenone (CAS 131-58-8): 399.2 K (126.1 °C) at 0.0004 bar; 582.2 K (309.1 °C) at 1.02 bar |
| Quantified Difference | Higher boiling point indicates lower volatility for the target compound |
| Conditions | Calculated value for target compound; experimental values for comparator at different pressures. |
Why This Matters
The substantially higher boiling point and lower volatility are critical for applications requiring thermal stability and reduced evaporative loss during processing.
- [1] NIST Chemistry WebBook. (n.d.). Methanone, (2-methylphenyl)phenyl- (CAS: 131-58-8). Phase Change Data. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C131588&Units=SI&Mask=20EF View Source
